molecular formula C10H16N4O2 B568006 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine CAS No. 1245782-69-7

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine

Cat. No. B568006
CAS RN: 1245782-69-7
M. Wt: 224.264
InChI Key: WJRDRGQJIDIENS-UHFFFAOYSA-N
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Description

5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is a chemical compound with the linear formula C10H16N4O2 . It is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of similar compounds involves the sequential formation of 1,2,3-triazole and pyrazine rings . For instance, the reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which after removal of the Boc protection from the amine group, form triazolopyrazines as a result of lactam cyclization .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring fused with a pyrazine ring . The compound also contains a Boc (tert-butoxycarbonyl) protecting group .

Scientific Research Applications

Pharmacological Properties and Drug Discovery

  • Renin Inhibitory Activity : Triazolo[4,3-a]pyrazine derivatives have been explored for their human renin inhibitory activity, a crucial target in managing hypertension. Compounds incorporating transition-state mimetics showed potent inhibitory effects on human renin, highlighting their potential in developing antihypertensive agents (Bradbury & Rivett, 1991).

  • Anticonvulsant Activity : Studies on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines revealed potent anticonvulsant activity against electroshock-induced seizures in rats. This research demonstrates the potential of triazolo[1,5-a]pyrazine derivatives in developing new treatments for epilepsy (Kelley et al., 1995).

  • Angiotensin II Receptor Antagonism : Alkyl-substituted pyrazolo[1,5-b][1,2,4]triazole derivatives have been synthesized and evaluated for their activity as angiotensin II receptor antagonists. Such compounds have shown promising results in vitro and in vivo, suggesting their utility in treating angiotensin II-dependent diseases like hypertension (Okazaki et al., 1998).

Biochemical Research and Therapeutic Applications

  • c-Src Inhibitory Activity : Imidazo[1,5-a]pyrazine derivatives have been synthesized to identify potent c-Src inhibitors, which are potential therapeutic agents for acute ischemic stroke. This research underscores the role of triazolo[1,5-a]pyrazine derivatives in neuroprotection and stroke therapy (Mukaiyama et al., 2007).

  • Neuropeptide S Receptor Antagonism : The synthesis and pharmacological characterization of compounds with antagonistic properties at the neuropeptide S receptor (NPSR) highlight the potential of triazolo[1,5-a]pyrazine derivatives in modulating arousal, sleep-wakefulness, anxiety-like behavior, and feeding in central nervous system studies (Okamura et al., 2008).

properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-8(7-13)6-11-12-14/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRDRGQJIDIENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CN=N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139881
Record name 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245782-69-7
Record name 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245782-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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